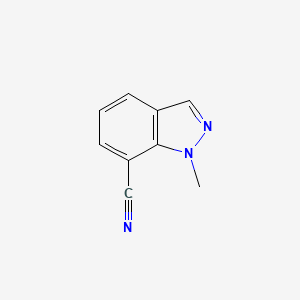

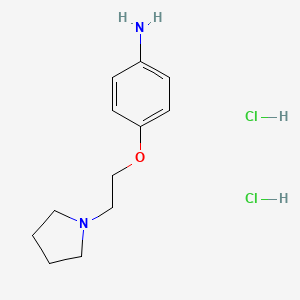

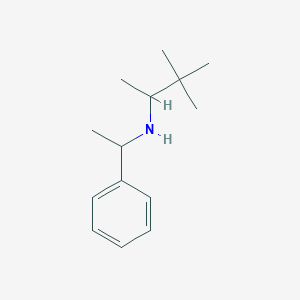

4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing pyrrolidinone derivatives and exploring their chemical properties. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones shows the versatility of pyrrolidine derivatives in preparing compounds that could be useful in agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the creation of novel polyimides from pyridine-containing diamine monomers highlights the potential of pyrrolidine derivatives in developing materials with exceptional thermal stability and solubility (Zhang et al., 2005).

Application in Electrochromic Devices

The utilization of N-substituted poly(2,5-dithienylpyrrole) derivatives, which share structural similarities with the chemical compound of interest, demonstrates significant potential in electrochromic devices (ECDs). These devices benefit from the coloration efficiency and stability provided by such compounds, indicating their importance in the development of visually appealing and durable electronic displays (Camurlu & Gültekin, 2012).

Pharmacological Applications

Despite the exclusion of specific drug use, dosage, and side effects, it's worth noting the broader potential of pyrrolidin-1-yl derivatives in pharmacology. For example, certain pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and assessed for their antiarrhythmic and antihypertensive effects, showing promise in cardiovascular therapy (Malawska et al., 2002).

Antioxidant Activity

Compounds related to the query have been studied for their antioxidant properties. Polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, for instance, have shown significant radical scavenging activity, highlighting their potential as effective antioxidants in physiological environments (Nguyen et al., 2022).

作用機序

Target of Action

The primary target of 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride is Leukotriene A-4 hydrolase and Heat shock protein HSP 90-alpha . These proteins play crucial roles in inflammatory responses and cellular stress responses, respectively.

Mode of Action

This interaction could lead to changes in the function of these proteins, thereby influencing the biological processes they are involved in .

Biochemical Pathways

Given the targets, it is likely that the compound influences pathways related to inflammation and cellular stress responses .

Result of Action

Given its targets, it is likely that the compound could influence cellular responses to inflammation and stress .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride involves the reaction of 4-bromoanisole with 2-pyrrolidin-1-ylethanol to form 4-(2-pyrrolidin-1-yl-ethoxy)anisole, which is then reacted with aniline to form the final product.", "Starting Materials": [ "4-bromoanisole", "2-pyrrolidin-1-ylethanol", "aniline", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromoanisole (1.0 equiv) and 2-pyrrolidin-1-ylethanol (1.2 equiv) in diethyl ether and add sodium hydroxide (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Extract the mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-(2-pyrrolidin-1-yl-ethoxy)anisole.", "Step 3: Dissolve 4-(2-pyrrolidin-1-yl-ethoxy)anisole (1.0 equiv) and aniline (1.2 equiv) in hydrochloric acid and stir the mixture at room temperature for 24 hours.", "Step 4: Extract the mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and precipitate the product by adding diethyl ether. Filter the product and dry it under vacuum to obtain 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride." ] } | |

CAS番号 |

265654-78-2 |

分子式 |

C12H19ClN2O |

分子量 |

242.74 g/mol |

IUPAC名 |

4-(2-pyrrolidin-1-ylethoxy)aniline;hydrochloride |

InChI |

InChI=1S/C12H18N2O.ClH/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14;/h3-6H,1-2,7-10,13H2;1H |

InChIキー |

ZQYHAADOEAXIGK-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)N.Cl.Cl |

正規SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)